molecular formula C21H22N2O5 B1272783 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid CAS No. 337482-89-0

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

Cat. No.: B1272783
CAS No.: 337482-89-0
M. Wt: 382.4 g/mol
InChI Key: QEDYFXWEZZCDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two methoxy-phenyl groups attached to a dihydro-pyrazole ring, which is further connected to a butyric acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dihydro-Pyrazole Ring: The initial step involves the condensation of 4-methoxy-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the dihydro-pyrazole ring.

    Introduction of the Butyric Acid Moiety: The dihydro-pyrazole intermediate is then reacted with succinic anhydride in the presence of a suitable catalyst to introduce the butyric acid moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-pentanoic acid
  • 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-hexanoic acid

Uniqueness

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid is unique due to its specific structural features, such as the presence of two methoxy-phenyl groups and a butyric acid moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific studies and applications.

Biological Activity

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid (CAS No. 337482-89-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H22N2O5 with a molecular weight of 382.41 g/mol. The predicted boiling point is approximately 584.4 °C, and its density is around 1.25 g/cm³. The compound exhibits an acid dissociation constant (pKa) of approximately 4.84, indicating its acidic nature .

The biological activity of this compound primarily revolves around its interaction with cellular mechanisms involved in tumor growth and proliferation. Studies have shown that derivatives of pyrazole compounds can inhibit tumor cell growth by targeting microtubule dynamics and signaling pathways.

Inhibition of Tumor Cell Growth

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound has shown weak activity against MCF-7 cells compared to other cancer types.
  • K562 (Leukemia) : Exhibited high potency with a GI50 value of approximately 0.021 μM.
  • A549 (Lung Cancer) : Demonstrated a GI50 value of about 0.69 μM, indicating effective growth inhibition .

Case Studies

Several studies have explored the biological efficacy of pyrazole derivatives:

  • Tumor Cell Assays : A study synthesized various pyrazole derivatives and evaluated their effects on tumor cell lines. Among these, certain derivatives showed high inhibitory activity against K562 and A549 cells, suggesting that structural modifications enhance antitumor properties .
  • Mechanism Exploration : Another investigation focused on the mechanism by which these compounds inhibit tubulin polymerization, a critical process for cancer cell division. The most active derivative in this study inhibited tubulin polymerization with an IC50 value of 7.30 μM .

Comparative Analysis

The following table summarizes the biological activity of selected pyrazole derivatives compared to this compound:

Compound NameCell LineGI50 (μM)Mechanism
This compoundMCF-7Weak ActivityUnknown
-K5620.021Tubulin Inhibition
-A5490.69Tubulin Inhibition
Pyrazole Derivative 5bK5620.021Tubulin Inhibition
-A5490.69Tubulin Inhibition

Properties

IUPAC Name

4-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-16-7-3-14(4-8-16)18-13-19(15-5-9-17(28-2)10-6-15)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDYFXWEZZCDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387034
Record name 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337482-89-0
Record name 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.